N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide
Description
The compound N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a structurally complex molecule featuring:
- A 2-fluorophenylpiperazine moiety linked via a propyl chain.
- A thiazole-acetamide core substituted with a 2-thioxo-1,2-dihydroquinazolin-4-yl group.
Properties
Molecular Formula |
C26H28FN7OS2 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C26H28FN7OS2/c27-20-7-2-4-9-22(20)34-14-12-33(13-15-34)11-5-10-28-23(35)16-18-17-37-26(29-18)32-24-19-6-1-3-8-21(19)30-25(36)31-24/h1-4,6-9,17H,5,10-16H2,(H,28,35)(H2,29,30,31,32,36) |
InChI Key |
LIDOOAJDRNFUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step procedures. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The quinazolinone and thiazole moieties are then synthesized and coupled with the piperazine derivative under controlled conditions. Common reagents used in these reactions include triethylamine, polyphosphoric acid, and various solvents such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, polyphosphoric acid, and various solvents such as acetonitrile. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide exhibit significant antimicrobial properties. A study evaluating thiazole derivatives demonstrated promising results against various bacterial strains, suggesting that modifications in the thiazole ring can enhance activity against resistant pathogens .
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of derivatives based on thiazole and quinazoline structures. These compounds were tested for their antibacterial efficacy using standard protocols against Gram-positive and Gram-negative bacteria. The results showed that specific derivatives exhibited high inhibition rates, indicating their potential as new antimicrobial agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of piperazine and thiazole moieties. Studies have shown that similar compounds can inhibit cancer cell proliferation effectively. For instance, a series of benzoxazoles with piperazine derivatives were evaluated for cytotoxicity against human cancer cell lines, revealing significant anticancer activity .
Case Study: National Cancer Institute Evaluation
In a comprehensive evaluation by the National Cancer Institute, compounds similar to this compound underwent testing across a panel of cancer cell lines. The results indicated an average growth inhibition rate of over 12%, highlighting its potential as a lead compound for further development in anticancer therapies .
Mechanism of Action
The mechanism of action of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with various molecular targets, including dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and thereby exerting its pharmacological effects . The quinazolinone and thiazole moieties contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Structural Analysis
- Fluorophenyl vs.
- Thioxoquinazoline vs. Benzothiazole/Triazinedione : The 2-thioxo-1,2-dihydroquinazolin-4-yl group in the target may confer unique kinase-binding properties, distinct from the benzothiazole (BZ-IV) or triazinedione (1207439-37-9) moieties .
- Piperazine Linkage : The propyl-linked piperazine in the target allows greater conformational flexibility compared to methylpiperazine (BZ-IV) or morpholinyl (1205540-79-9) derivatives, possibly affecting receptor selectivity .
Bioactivity Hypotheses
While direct bioactivity data for the target compound is absent in the provided evidence, structural analogs suggest:
Biological Activity
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Characteristics
The chemical structure of the compound is characterized by a complex arrangement of functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of 456.58 g/mol. Key descriptors include:
| Property | Value |
|---|---|
| Molecular Weight | 456.58 g/mol |
| LogP | 2.7639 |
| LogD | 2.4327 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 47.205 Ų |
The compound exhibits its biological effects primarily through interaction with various protein targets involved in cellular signaling and transport mechanisms. Notably, it has been studied as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation in cells.
In a study examining the structure-activity relationship (SAR) of related compounds, it was found that modifications to the piperazine and thiazole moieties significantly influence the potency and selectivity towards ENT1 and ENT2 transporters . The binding affinity and inhibition mechanisms were elucidated through molecular docking studies, revealing distinct binding sites compared to conventional inhibitors .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The thiazole and quinazoline components are particularly noted for their roles in enhancing cytotoxicity.
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by compounds with similar frameworks. Studies have indicated that thiazole derivatives possess significant antibacterial properties, potentially acting through disruption of bacterial cell wall synthesis .
Case Studies
- ENT Inhibition : A study focused on the inhibition characteristics of related piperazine-based compounds demonstrated that specific analogues were effective as non-competitive inhibitors of ENT1 and ENT2, suggesting potential therapeutic applications in conditions where adenosine signaling is dysregulated .
- Anticancer Activity : In vitro studies on thiazolone-based compounds revealed that modifications to the quinazoline scaffold enhanced their anticancer effects against human cancer cell lines, indicating a promising avenue for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
